Home > Products > Screening Compounds P80171 > 6-Fluorocytosine
6-Fluorocytosine - 2193-47-7

6-Fluorocytosine

Catalog Number: EVT-430234
CAS Number: 2193-47-7
Molecular Formula: C4H4FN3O
Molecular Weight: 129.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Fluorocytosine, also known as flucytosine, is a fluorinated pyrimidine analog of cytosine. It is primarily utilized in the treatment of fungal infections, particularly those caused by Candida species and Cryptococcus neoformans. The compound acts as an antifungal agent by interfering with nucleic acid synthesis, making it a valuable therapeutic option in clinical settings.

Source

6-Fluorocytosine is derived from cytosine through various synthetic methods involving fluorination. Its development has been pivotal in antifungal pharmacotherapy since its introduction in the late 20th century. The compound is often synthesized from precursors such as 5-fluorouracil or directly from cytosine using fluorinating agents.

Classification

Chemically, 6-fluorocytosine is classified as a pyrimidine derivative. It belongs to the category of antimetabolites and is specifically categorized as an antifungal agent. Its structural similarity to natural nucleobases allows it to be incorporated into RNA and DNA, disrupting normal cellular functions in susceptible organisms.

Synthesis Analysis

Methods

The synthesis of 6-fluorocytosine can be accomplished through several methods:

  1. Fluorination of Cytosine: This method involves the direct reaction of cytosine with fluorine gas or fluorinating agents, leading to the substitution of a hydrogen atom with a fluorine atom at the 6-position of the pyrimidine ring.
  2. Conversion from 5-Fluorouracil: A more common synthetic route involves starting from 5-fluorouracil, which can be treated with phosphorus oxychloride and dimethylaniline to produce intermediates that eventually yield flucytosine after hydrolysis and amination steps .
  3. Continuous Flow Synthesis: Recent advancements have introduced continuous flow techniques for synthesizing 6-fluorocytosine. This method enhances efficiency and safety by controlling reaction conditions more precisely .

Technical Details

The synthesis typically requires careful handling of reagents due to the potential hazards associated with fluorination processes. For example, using excess fluorine can lead to unwanted by-products, necessitating purification steps such as recrystallization to isolate pure flucytosine .

Molecular Structure Analysis

Structure

The molecular formula of 6-fluorocytosine is C4_4H4_4FN3_3O. Its structure features a pyrimidine ring with a fluorine atom at the 6-position, which distinguishes it from its parent compound, cytosine.

Data

  • Molecular Weight: Approximately 114.09 g/mol
  • Melting Point: Approximately 130-132 °C
  • Solubility: Soluble in water and slightly soluble in organic solvents.
Chemical Reactions Analysis

Reactions

6-Fluorocytosine undergoes several key chemical reactions:

  1. Nucleophilic Substitution: The presence of the fluorine atom makes the compound susceptible to nucleophilic attack, allowing for further derivatization.
  2. Deamination: In biological systems, flucytosine can be deaminated to form 5-fluorouracil, which is another important anticancer agent.
  3. Incorporation into Nucleic Acids: The compound can be incorporated into RNA during transcription processes, leading to dysfunctional RNA and ultimately inhibiting fungal growth.

Technical Details

The reactions involving flucytosine are often facilitated by enzymes such as cytosine deaminase in fungal cells, which convert it into active metabolites that disrupt nucleic acid synthesis .

Mechanism of Action

Process

The antifungal activity of 6-fluorocytosine primarily stems from its ability to inhibit thymidylate synthase and interfere with DNA synthesis. Once inside the fungal cell, flucytosine is converted into 5-fluoro-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase—a crucial enzyme for DNA replication.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Stability: Stable under normal conditions but sensitive to moisture and light.

Chemical Properties

  • pH: Typically neutral (pH around 7)
  • Reactivity: Reacts with strong oxidizing agents; care must be taken during storage and handling.

Relevant data suggests that flucytosine's solubility profile allows for effective absorption when administered orally, contributing to its clinical utility .

Applications

6-Fluorocytosine has several important applications:

  1. Antifungal Therapy: Primarily used in treating cryptococcal meningitis and other systemic fungal infections.
  2. Combination Therapy: Often used alongside other antifungals to enhance efficacy and reduce resistance development.
  3. Research Tool: Utilized in laboratory settings to study nucleic acid metabolism and antifungal resistance mechanisms.
Introduction to 5-Fluorocytosine (5-FC)

Historical Context and Antifungal Drug Development

5-Fluorocytosine (5-FC), first synthesized in 1957 as an antineoplastic compound, was repurposed as an antifungal agent after its activity against Candida and Cryptococcus species was discovered in 1963 [2] [4]. Initially developed under the code name RO 2-9915, it received FDA approval in 1971 for systemic fungal infections, marking a pivotal advancement in antifungal therapy [1] [4]. By the 1970s, clinical studies revealed a critical limitation: monotherapy rapidly induced resistance via mutations in fungal permeases or metabolic enzymes, relegating 5-FC to combination use [1] [2]. The synergy between 5-FC and amphotericin B, established in the 1980s, became the cornerstone for treating cryptococcal meningitis, significantly improving cerebrospinal fluid sterilization rates and survival [1] [8]. The World Health Organization added 5-FC to its List of Essential Medicines in 2015, yet accessibility remains limited in resource-poor regions where cryptococcosis is endemic [2] [4].

Recent research (2020–2021) has refined our understanding of resistance mechanisms. Whole-genome sequencing of Cryptococcus strains exposed to 5-FC identified mutations not only in canonical targets (FCY2, FCY1, FUR1) but also in UXS1, a gene encoding UDP-xylose synthase involved in capsule biosynthesis. Mutations in UXS1 cause accumulation of UDP-glucuronic acid, which downregulates cytosine permease and reduces 5-FC uptake [5] [8]. Additionally, hypermutator phenotypes linked to DNA mismatch repair defects (e.g., MSH2 mutations) accelerate resistance emergence in Cryptococcus deuterogattii, highlighting evolutionary challenges in clinical management [8].

Table 1: Key Milestones in 5-FC Development

YearEventSignificance
1957Synthesis as cytosine analogInitial anticancer candidate [4]
1963Discovery of antifungal propertiesRedirected for fungal infections [2]
1971FDA approvalFirst licensed for cryptococcosis/candidiasis [1]
1980sSynergy with amphotericin B establishedGold standard for cryptococcal meningitis [1] [8]
2015WHO Essential Medicine designationRecognition of global importance; access disparities persist [4]
2020UXS1 mutations linked to resistanceNovel mechanism involving nucleotide metabolism [5] [8]

Chemical Classification and Structural Analogues

5-FC (C~4~H~4~FN~3~O, MW 129.09 g/mol) is a synthetic fluorinated pyrimidine analogue classified as an antimetabolite antifungal agent [3] [7]. Its structure features a fluorine atom at the 5-position of cytosine, replacing the hydroxyl group in endogenous cytosine. This modification enables selective toxicity: fungal-specific enzymes convert 5-FC into active metabolites, whereas human cells lack this machinery. Specifically, cytosine permease (Fcy2p) facilitates cellular uptake, and cytosine deaminase (Fcy1p) deaminates 5-FC to 5-fluorouracil (5-FU) [1] [8]. 5-FU is then metabolized to fluorouridine triphosphate (FUTP) and fluorodeoxyuridine monophosphate (FdUMP), disrupting RNA synthesis and thymidylate synthase-mediated DNA replication [3] [6].

Structurally, 5-FC is part of a broader family of fluoropyrimidines with divergent applications:

  • 5-Fluorouracil (5-FU): The active metabolite of 5-FC in fungi, used directly as an anticancer agent. Both compounds share RNA/DNA-incorporating antimetabolite activity but differ in activation pathways—5-FU bypasses the need for cytosine deaminase [1] [3].
  • Cytarabine: An antileukemic arabinosylcytosine derivative. Though structurally similar (both are cytosine analogues), cytarabine incorporates into DNA to terminate chain elongation, unlike 5-FC’s dual inhibition of RNA/protein synthesis [3] [7].
  • Fluconazole: A triazole antifungal. Despite the shared "fluoro-" prefix, fluconazole inhibits ergosterol synthesis (CYP51), contrasting with 5-FC’s antimetabolite mechanism [2].

Table 2: Structural and Functional Analogues of 5-FC

CompoundStructurePrimary UseMechanismKey Difference from 5-FC
5-FC5-Fluoro-1,2-dihydropyrimidin-2-oneAntifungalConverted to 5-FU; inhibits RNA/DNA synthesisProdrug requiring fungal activation
5-FU5-FluorouracilAnticancerDirectly inhibits thymidylate synthase; incorporates into RNADoes not require deamination [3]
CytarabineArabinosylcytosineAntileukemicDNA chain terminationSugar moiety enables DNA incorporation [7]
FluconazoleBis-triazole derivativeAntifungalCYP51/lanosterol demethylase inhibitionTargets ergosterol, not nucleotides [2]

Ongoing research explores chemically modified 3,4-dihydropyrimidinones (DHPMs) derived from Biginelli reactions. These analogues exhibit synergistic effects with azoles (e.g., fluconazole) against resistant Candida strains by potentially disrupting efflux pumps or biofilm formation [6]. However, they remain experimental and underscore efforts to enhance 5-FC’s utility through structural hybridization.

Properties

CAS Number

2193-47-7

Product Name

6-Fluorocytosine

IUPAC Name

4-amino-6-fluoro-1H-pyrimidin-2-one

Molecular Formula

C4H4FN3O

Molecular Weight

129.09 g/mol

InChI

InChI=1S/C4H4FN3O/c5-2-1-3(6)8-4(9)7-2/h1H,(H3,6,7,8,9)

InChI Key

KFYFUDYZSBIDHZ-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)N=C1N)F

Canonical SMILES

C1=C(NC(=O)N=C1N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.